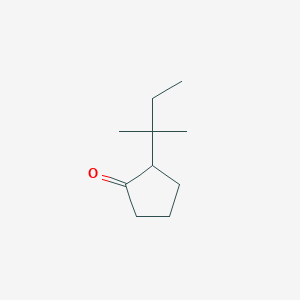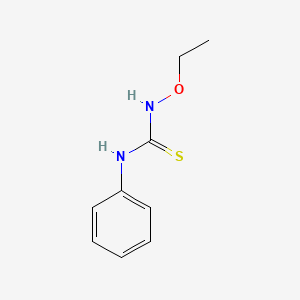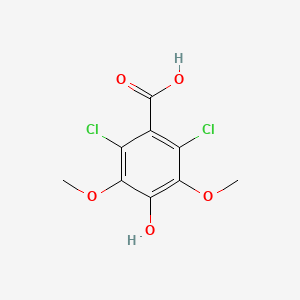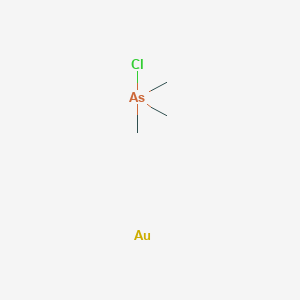
N,N-Dimethyl-1,3,2-dithiarsolan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1,3,2-dithiarsolan-2-amine: is an organoarsenic compound characterized by the presence of arsenic, sulfur, and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,3,2-dithiarsolan-2-amine typically involves the reaction of dimethylamine with arsenic and sulfur-containing precursors under controlled conditions. One common method includes the reaction of dimethylamine with arsenic trichloride and hydrogen sulfide, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-1,3,2-dithiarsolan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other related products.
Reduction: Reduction reactions can convert the compound into simpler arsenic-containing species.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted arsenic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-1,3,2-dithiarsolan-2-amine is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its unique structure allows it to participate in a variety of chemical transformations .
Biology: In biological research, this compound is studied for its interactions with proteins and other biomolecules.
Medicine: The compound’s arsenic content makes it a candidate for research into arsenic-based therapeutics. It is being investigated for its potential use in treating certain types of cancer and other diseases .
Industry: In industrial applications, this compound is used in the production of specialized materials and chemicals. Its unique properties make it valuable in the development of new industrial processes and products .
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1,3,2-dithiarsolan-2-amine involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. This interaction is crucial for its potential therapeutic effects, particularly in the context of cancer treatment .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-1,3-dioxolan-2-amine: This compound shares a similar nitrogen and dimethylamine structure but lacks the arsenic and sulfur atoms.
4-(1,3,2-dithiarsolan-2-yl)aniline: This compound also contains arsenic and sulfur atoms but has a different overall structure and set of properties.
Uniqueness: N,N-Dimethyl-1,3,2-dithiarsolan-2-amine is unique due to its specific combination of arsenic, sulfur, and nitrogen atoms.
Eigenschaften
CAS-Nummer |
17886-13-4 |
|---|---|
Molekularformel |
C4H10AsNS2 |
Molekulargewicht |
211.2 g/mol |
IUPAC-Name |
N,N-dimethyl-1,3,2-dithiarsolan-2-amine |
InChI |
InChI=1S/C4H10AsNS2/c1-6(2)5-7-3-4-8-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
CHVZXDGBKDLNMD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[As]1SCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)

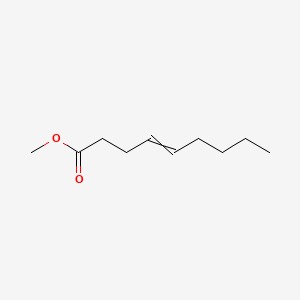
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)



![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
